Cas no 124868-11-7 ((2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one)
![(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one structure](https://ja.kuujia.com/scimg/cas/124868-11-7x500.png)
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one 化学的及び物理的性質
名前と識別子
-
- L-arabino-Hept-2-enonicacid, 4,7-anhydro-2,3-dideoxy-7-C-phenyl-, d-lactone, (7S)-
- Isoaltholactone
- N-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-methoxybenze nesulfonamide
- (+)-Isoaltholactone
- [ "" ]
- NSC383482
- NSC633430
- (+)-8-epi-Altholactone
- B826538K051
- NSC633427
- NSC633428
- (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
- 3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
- 9570AF
- NCI60_003677
- 3-Hydroxy-2-phenyl-2,3,3a,7a-tetrahydro-furo[3,2-b]pyran-5-one
- FS-9482
- (2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
- 124868-11-7
- AKOS040761870
- (2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2H,3H,3aH,7aH-furo[3,2-b]pyran-5-one
- (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
-
- インチ: 1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H
- InChIKey: ZKIRVBNLJKGIEM-UHFFFAOYSA-N
- ほほえんだ: O1C2([H])C([H])=C([H])C(=O)OC2([H])C([H])(C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 232.07400
- どういたいしつりょう: 232.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 490.4±45.0 °C at 760 mmHg
- フラッシュポイント: 196.1±22.2 °C
- PSA: 55.76000
- LogP: 0.96900
- じょうきあつ: 0.0±1.3 mmHg at 25°C
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I76580-5mg |
N-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-methoxybenze nesulfonamide |
124868-11-7 | ,HPLC≥98% | 5mg |
¥3438.0 | 2023-09-07 | |
TargetMol Chemicals | TN4262-1 mL * 10 mM (in DMSO) |
Isoaltholactone |
124868-11-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TargetMol Chemicals | TN4262-1 ml * 10 mm |
Isoaltholactone |
124868-11-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
TargetMol Chemicals | TN4262-5 mg |
Isoaltholactone |
124868-11-7 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN4262-5mg |
Isoaltholactone |
124868-11-7 | 5mg |
¥ 3330 | 2024-07-20 |
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-oneに関する追加情報
Comprehensive Overview of Compound CAS No. 124868-11-7: (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one, a compound with the CAS number 124868-11-7, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.
Chemical Structure and Properties: The compound (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one is a chiral molecule with a complex fused ring system. The presence of the hydroxyl group at the C-3 position and the phenyl substituent at the C-2 position contributes to its unique chemical properties. The molecule's chirality is defined by the (R) and (S) configurations at specific carbon atoms. These structural features make it an interesting target for synthetic chemists and medicinal chemists alike.
Synthesis Methods: The synthesis of (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one has been explored through various approaches. One notable method involves the use of enantioselective catalysis to achieve the desired stereochemistry. For instance, a recent study published in Organic Letters described a highly efficient enantioselective synthesis using a chiral phosphoric acid catalyst. This method not only provided high yields but also excellent enantiomeric excess (ee) values. Another approach involves the use of organocatalysis and asymmetric Diels-Alder reactions to construct the core scaffold of the molecule.
Biological Activities: The biological activities of (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one have been investigated in several studies. One key area of interest is its potential as an anti-inflammatory agent. Research conducted at the University of California demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Additionally, preliminary studies have suggested that it may have neuroprotective properties by reducing oxidative stress and promoting neuronal survival.
Pharmacological Applications: Given its promising biological activities, (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one has potential applications in various therapeutic areas. For instance, its anti-inflammatory properties make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, its neuroprotective effects suggest potential use in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Clinical trials are currently underway to further evaluate its safety and efficacy in these conditions.
Recent Research Findings: Recent advancements in computational chemistry have provided valuable insights into the structure-function relationships of (2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3, 0-b]pyran-5-one. A study published in The Journal of Medicinal Chemistry utilized molecular dynamics simulations to investigate the binding interactions of this compound with key protein targets involved in inflammation and neurodegeneration. The results indicated that the hydroxyl group at C-3 plays a crucial role in stabilizing the protein-ligand complex through hydrogen bonding interactions.
Conclusion: In conclusion,(2R, 0, 0, 0, 0)-hydroxy--phenyl--tetrahydrofuro[, -b]pyran- strong > (CAS No. 11868- strong >) is a fascinating compound with a unique chemical structure and promising biological activities. Its potential applications in anti-inflammatory and neuroprotective therapies make it an important target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties,< strong > (, , , , ) -hydroxy--phenyl--tetrahydrofuro[, -b]pyran- strong > is poised to play a significant role in advancing our understanding of complex biological processes and developing novel therapeutic strategies. p > article > response >
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